molecular formula C20H19N3O5S B2810844 Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-59-2

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2810844
CAS No.: 851951-59-2
M. Wt: 413.45
InChI Key: VEQGQRNCGUJEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by:

  • Position 3: A 4-methoxyphenyl group, which may enhance lipophilicity and influence receptor binding.
  • Core structure: A fused thienopyridazine scaffold with an ethyl carboxylate group at position 1, contributing to solubility and metabolic stability.

The cyclopropanecarboxamido group may modulate binding affinity or selectivity compared to amino-substituted analogs.

Properties

IUPAC Name

ethyl 5-(cyclopropanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-3-28-20(26)16-14-10-29-18(21-17(24)11-4-5-11)15(14)19(25)23(22-16)12-6-8-13(27-2)9-7-12/h6-11H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQGQRNCGUJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound characterized by its unique heterocyclic structure, which includes a thieno[3,4-d]pyridazine core. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-d]pyridazine backbone with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, optimizing yield and scalability for potential industrial applications. The presence of the cyclopropanecarboxamido group and an ethyl ester contributes to its unique chemical properties and potential pharmacological effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in cancer and inflammation treatment. The following sections detail specific areas of biological activity.

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazine have been evaluated for their ability to inhibit various cancer cell lines. A comparative analysis of related compounds highlights the importance of structural modifications in enhancing potency:

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.52 ± 0.05HeLa
Compound B0.12 ± 0.03Hep-G2
Compound C>10MCF-7

The data suggest that the introduction of specific substituents can significantly impact the compound's efficacy against different cancer types .

The biological activity of this compound may involve interactions with key proteins or enzymes in metabolic pathways. Molecular docking studies are essential for elucidating these interactions and understanding how the compound modulates target proteins involved in cancer progression and inflammation.

Case Study: c-MET Inhibition

c-MET is a receptor tyrosine kinase implicated in various malignancies. Compounds structurally related to this compound have been identified as potent c-MET inhibitors. For instance:

CompoundEnzymatic Inhibition (IC50, µM)
11b0.12 ± 0.03
11c0.08 ± 0.04

These findings underscore the potential role of this compound as a therapeutic agent targeting c-MET pathways .

Future Research Directions

Further investigations are needed to fully characterize the biological activity of this compound. Key areas for future research include:

  • In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the molecular pathways affected by the compound.
  • Clinical Trials : Evaluating efficacy in human subjects for targeted therapies.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Analogs like compound 26 are synthesized with yields >70% via condensation reactions, suggesting the target compound could be accessible via similar routes .
  • Structure-Activity Relationship (SAR): 4-Methoxyphenyl vs. Halogenated Aromatics: The methoxy group’s electron-donating nature may reduce oxidative metabolism compared to halogenated derivatives . Cyclopropane vs.
  • Unresolved Questions: Direct binding data for the target compound (e.g., IC₅₀ for tau aggregation) are absent in the provided evidence. Comparative studies on adenosine receptor modulation (A₁, A₂A) are needed, given the relevance of thienopyridazines in allosteric enhancement .

Q & A

Q. What are the critical steps for synthesizing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include cyclocondensation of thiophene derivatives, introduction of the 4-methoxyphenyl group via nucleophilic substitution, and amidation with cyclopropanecarboxylic acid derivatives. Optimization requires precise control of temperature (e.g., reflux conditions for amidation) and solvent selection (polar aprotic solvents like DMF for solubility). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For advanced structural elucidation, X-ray crystallography can resolve 3D conformation, critical for understanding biological interactions .

Q. How should researchers handle stability issues during storage and experimentation?

The compound is sensitive to light, moisture, and oxidative conditions. Store in amber vials under inert gas (e.g., argon) at –20°C. Stability assays using HPLC under accelerated degradation conditions (e.g., 40°C/75% RH) can identify decomposition pathways. Buffered solutions (pH 6–8) are recommended for in vitro studies to minimize hydrolysis of the ester group .

Advanced Research Questions

Q. What methodologies are effective for assessing the compound’s bioactivity against enzyme targets?

Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) with purified targets like kinases or proteases. IC₅₀ values should be calculated using dose-response curves (4-parameter logistic model). Pair these with molecular docking studies to predict binding modes to active sites, leveraging software like AutoDock Vina. Validate predictions via site-directed mutagenesis of key residues in the target protein .

Q. How can researchers resolve contradictions in reported bioactivity data across similar thieno[3,4-d]pyridazine derivatives?

Analyze variables such as substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and assay conditions (e.g., ATP concentration in kinase assays). Compare structural analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) using SAR tables to identify trends. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies enhance the compound’s solubility or target binding affinity through chemical modification?

Introduce hydrophilic groups (e.g., hydroxyl or amine) via regioselective functionalization of the pyridazine ring. Replace the ethyl ester with a tert-butyl ester to improve metabolic stability. Computational tools like COSMO-RS predict solubility changes, while free-energy perturbation (FEP) simulations guide affinity optimization. Validate modifications via pharmacokinetic (PK) studies in rodent models .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Investigate bioavailability limitations using Caco-2 cell permeability assays. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes. Adjust dosing regimens or formulate nanoparticles to enhance bioavailability .

Q. What approaches are recommended for structure-activity relationship (SAR) analysis?

Systematically vary substituents on the cyclopropanecarboxamido and 4-methoxyphenyl groups. Test analogs in parallel assays (e.g., anti-inflammatory, anticancer). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity. Publish SAR heatmaps to visualize critical pharmacophores .

Q. How can computational modeling predict off-target interactions or toxicity?

Perform proteome-wide docking screens using platforms like SwissTargetPrediction. Combine molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Leverage Tox21 databases to predict hepatotoxicity or cardiotoxicity risks. Validate with high-content screening (HCS) in zebrafish embryos .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.